5-hydroxybenzo[d]oxazol-2(3H)-one
Overview
Description
Benzo[d]oxazol-2(3H)-ones are considered as key intermediates in the synthesis of pharmaceutical products, organic dyes, and OLED materials among others .
Synthesis Analysis
An environmentally benign protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been proposed. Several chloro- and bromo-substituted BOA derivatives were prepared within less than an hour with high to excellent yields (75%–93%) via this novel, green, and energy sufficient method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various physicochemical and spectroscopic approaches .Chemical Reactions Analysis
The selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been achieved using an environmentally benign protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .Scientific Research Applications
Photochromic Materials
5-hydroxybenzo[d]oxazol-2(3H)-one is used in the synthesis of photochromic materials. These materials change their color when exposed to light. The compound is used in the synthesis of photochromic spiro[indoline-2,3′-naphtho[2,3-b]pyran] which contains a 4,5-diphenyloxazole group .
Synthesis of Naphthyridine Compounds
The compound is used in the synthesis of 5-Hydroxybenzo[c][2,6]Naphthyridine 1,4-dione and its derivatives. These compounds have a wide spectrum of antimicrobial and anti-pharmaceutical activities .
Anticancer Activity
5-hydroxybenzo[d]oxazol-2(3H)-one derivatives have been synthesized and tested for their anticancer activity against a panel of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer) .
Synthesis of Spiropyrans and Spirooxazines
The compound is used in the synthesis of spiropyrans and spirooxazines, which are photochromic compounds .
Synthesis of 2-oxo Quinoline-4-carboxylic Acid
5-hydroxybenzo[d]oxazol-2(3H)-one is used in the synthesis of 2-oxo quinoline-4-carboxylic acid, which is a potential precursor for the synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dione .
Synthesis of 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives
The compound is used in the synthesis of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives .
Mechanism of Action
Target of Action
Similar compounds such as benzothiazole-hydrazone derivatives have shown significant anticonvulsant potential, suggesting that they may exert their action via voltage-gated sodium channels (vgscs) .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with their targets, possibly vgscs, leading to changes in the electrical activity of neurons .
Biochemical Pathways
Related compounds have been found to inhibit quorum sensing pathways in bacteria . Quorum sensing is a bacterial cell-cell communication system that responds to changes in cell-population density .
Result of Action
Related compounds have demonstrated significant anticancer activity against a panel of human cancer cell lines . They have also shown promising anticonvulsant potential .
Future Directions
properties
IUPAC Name |
5-hydroxy-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUICLNAZOIKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581487 | |
Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54209-92-6 | |
Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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